molecular formula C9H7NO3S B12855800 Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate

Katalognummer: B12855800
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: XAGWQWPTQYXZPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate, followed by heating under reflux in the presence of anhydrous aluminum chloride (AlCl3) to induce intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve interactions with key proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methyl ester group

Eigenschaften

Molekularformel

C9H7NO3S

Molekulargewicht

209.22 g/mol

IUPAC-Name

methyl 5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-7(11)10-2-3-14-8(10)5-6/h2-5H,1H3

InChI-Schlüssel

XAGWQWPTQYXZPN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=O)N2C=CSC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.